4-[4-(4-fluorophenyl)piperazino]-N-(1H-indol-5-yl)-4-oxobutanamide
Description
4-[4-(4-Fluorophenyl)piperazino]-N-(1H-indol-5-yl)-4-oxobutanamide is a synthetic small molecule characterized by a piperazine ring substituted with a 4-fluorophenyl group, linked via an oxobutanamide bridge to an indole moiety.
Properties
IUPAC Name |
4-[4-(4-fluorophenyl)piperazin-1-yl]-N-(1H-indol-5-yl)-4-oxobutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2/c23-17-1-4-19(5-2-17)26-11-13-27(14-12-26)22(29)8-7-21(28)25-18-3-6-20-16(15-18)9-10-24-20/h1-6,9-10,15,24H,7-8,11-14H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKMXNGDDKLVCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCC(=O)NC3=CC4=C(C=C3)NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-fluorophenyl)piperazino]-N-(1H-indol-5-yl)-4-oxobutanamide typically involves multiple steps, starting with the preparation of the indole and piperazine intermediates. The indole derivative can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The piperazine derivative can be prepared by reacting 4-fluoroaniline with ethylene glycol in the presence of a catalyst .
The final step involves the coupling of the indole and piperazine intermediates with a butanamide derivative. This can be achieved through a nucleophilic substitution reaction, where the piperazine nitrogen attacks the carbonyl carbon of the butanamide, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-fluorophenyl)piperazino]-N-(1H-indol-5-yl)-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the butanamide can be reduced to form the corresponding alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives of the butanamide.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-[4-(4-fluorophenyl)piperazino]-N-(1H-indol-5-yl)-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity . The piperazine ring can enhance the compound’s ability to cross cell membranes and interact with intracellular targets . The fluorophenyl group can contribute to the compound’s stability and binding affinity .
Comparison with Similar Compounds
Structural Analogues and Functional Groups
The compound shares structural motifs with several pharmacologically active molecules:
Key Observations :
Pharmacological Hypotheses
- Receptor Binding : The piperazine-indole scaffold resembles atypical antipsychotics (e.g., risperidone), but the fluorophenyl group may reduce metabolic degradation compared to chlorinated analogues.
- Selectivity : Unlike WJ111-11—a proteolysis-targeting chimera (PROTAC)—the target compound lacks an E3 ligase-binding domain, limiting its utility in targeted protein degradation.
Biological Activity
The compound 4-[4-(4-fluorophenyl)piperazino]-N-(1H-indol-5-yl)-4-oxobutanamide is a member of a class of compounds that have garnered interest for their potential biological activities, particularly in pharmacology. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound features a complex structure that includes:
- A piperazine ring substituted with a fluorophenyl group
- An indole moiety
- A carbonyl group in the amide linkage
The molecular formula is with a molecular weight of approximately 408.5 g/mol. The presence of these functional groups suggests potential interactions with various biological targets, including receptors and enzymes.
Preliminary studies indicate that this compound may function as an inhibitor of specific enzymes or receptors involved in disease pathways. Its structural components suggest interactions with neurotransmitter systems, which could position it as a candidate for neuropharmacological applications or as an anti-inflammatory agent.
Interaction Studies
Research has indicated that 4-[4-(4-fluorophenyl)piperazino]-N-(1H-indol-5-yl)-4-oxobutanamide may interact with G-protein coupled receptors (GPCRs) and kinases, influencing critical signaling pathways related to various diseases. Techniques such as surface plasmon resonance and isothermal titration calorimetry are suggested for further investigation into its binding affinities and kinetics.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activity and unique aspects of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-(2-Fluorophenyl)-1-piperazinyl -5-oxopentanoic acid | Piperazine ring, oxopentanoic acid | Potential anti-inflammatory properties | Different substituent on the piperazine |
| Nifoxipam | Benzodiazepine derivative | Anxiolytic effects | Different core structure (benzodiazepine) |
| NSI-189 | Piperazine-based compound | Neurogenic effects | Unique due to its neurogenic properties |
Case Studies and Research Findings
- Neuropharmacological Potential : In studies examining compounds similar to 4-[4-(4-fluorophenyl)piperazino]-N-(1H-indol-5-yl)-4-oxobutanamide, researchers have noted significant interactions with serotonin receptors, which are crucial in the treatment of mood disorders. The potential for this compound to act as a serotonin receptor agonist could lead to developments in antidepressant therapies.
- Anti-inflammatory Properties : Initial findings suggest that this compound may exhibit anti-inflammatory effects through inhibition of specific inflammatory pathways. Further validation through in vivo studies is required to substantiate these claims.
- Enzyme Inhibition : The compound's ability to inhibit enzymes involved in metabolic pathways has been documented, indicating its potential use in managing metabolic disorders or conditions where enzyme modulation is beneficial.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
